UT-B Inhibition: A 900-Fold Superiority Over the 2-Ureido Regioisomer
5-Bromo-3-ureidothiophene-2-carboxamide (3-ureido isomer) inhibits human urea transporter UT-B with an IC50 of 11 nM, as measured in an erythrocyte hypotonic lysis assay [1]. In stark contrast, its regioisomer, 5-Bromo-2-ureidothiophene-3-carboxamide, inhibits rat UT-B with an IC50 of 10,000 nM (10 µM) under similar conditions [2]. This represents a >900-fold difference in potency, highlighting the critical importance of the ureido substitution position.
| Evidence Dimension | UT-B Inhibition |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | 5-Bromo-2-ureidothiophene-3-carboxamide: IC50 = 10,000 nM |
| Quantified Difference | >900-fold higher potency |
| Conditions | Human erythrocyte hypotonic lysis assay (for target compound); Rat UT-B expressed in erythrocytes (for comparator) |
Why This Matters
For researchers studying urea transport mechanisms or developing UT-B inhibitors, using the 2-ureido isomer would lead to a complete loss of signal in assays designed around the 3-ureido isomer's potent activity, wasting resources and leading to incorrect conclusions.
- [1] BindingDB. (n.d.). BDBM50394962 CHEMBL1394231. IC50: 11 nM. Inhibition of UT-B in human erythrocytes. View Source
- [2] BindingDB. (n.d.). BDBM50575418 CHEMBL4874369. IC50: 1.00E+4 nM. Inhibition of rat UT-B. View Source
